molecular formula C7H7N3O2S B1302530 1-(3-Nitrophenyl)-2-thiourea CAS No. 709-72-8

1-(3-Nitrophenyl)-2-thiourea

Cat. No. B1302530
M. Wt: 197.22 g/mol
InChI Key: HQEMUQNZGCZHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05681833

Procedure details

To a cooled (0° C. ) and stirred solution of 1-amino-3-nitrobenzene (10 g) in anhydrous tetrahydrofuran (500 ml), under nitrogen, was added thiophosgene (5.6 ml) dropwise. After 5 min triethylamine (29 ml) was added dropwise and the mixture stirred for a further 5 min at 0° C. then at room temperature for 10 min. The mixture was then re-cooled to 0° C. and ammonia gas bubbled through the mixture for 15 min. The resultant solid was removed by filtration and the filtrate evaporated in vacuo to afford a gum which was triturated with ethyl acetate to give the thiourea (7.3 g) as a solid. 1H NMR (250 MHz, D6 -DMSO)δ7.59 (1H, dd, J=8.2 and 8.2 Hz), 7.83 (1H, m), 7.92 (1H, m), 8.64 (1H, m), 10.09 (1H, brs). MS (CI, NH3) 197 (M+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.[C:11](Cl)(Cl)=[S:12].C([N:17](CC)CC)C>O1CCCC1>[N+:8]([C:4]1[CH:3]=[C:2]([NH:1][C:11]([NH2:17])=[S:12])[CH:7]=[CH:6][CH:5]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Three
Name
Quantity
29 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for a further 5 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then re-cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
ammonia gas bubbled through the mixture for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The resultant solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a gum which
CUSTOM
Type
CUSTOM
Details
was triturated with ethyl acetate

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.